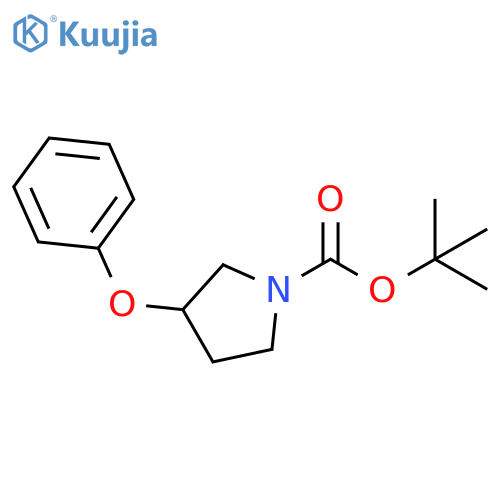

Cas no 83220-74-0 (tert-butyl 3-phenoxypyrrolidine-1-carboxylate)

83220-74-0 structure

商品名:tert-butyl 3-phenoxypyrrolidine-1-carboxylate

CAS番号:83220-74-0

MF:C15H21NO3

メガワット:263.332144498825

MDL:MFCD14706051

CID:5142810

tert-butyl 3-phenoxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- TERT-BUTYL 3-PHENOXYPYRROLIDINE-1-CARBOXYLATE

- 1-Pyrrolidinecarboxylic acid, 3-phenoxy-, 1,1-dimethylethyl ester

- tert-butyl 3-phenoxypyrrolidine-1-carboxylate

-

- MDL: MFCD14706051

- インチ: 1S/C15H21NO3/c1-15(2,3)19-14(17)16-10-9-13(11-16)18-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

- InChIKey: OCZCCXARUXEYGO-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(OC2=CC=CC=C2)C1

tert-butyl 3-phenoxypyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00IDQT-250mg |

t-Butyl3-phenoxypyrrolidine-1-carboxylate |

83220-74-0 | 95% | 250mg |

$255.00 | 2024-04-21 | |

| abcr | AB481305-250 mg |

t-Butyl 3-phenoxypyrrolidine-1-carboxylate |

83220-74-0 | 250MG |

€367.30 | 2023-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743303-1g |

tert-Butyl 3-phenoxypyrrolidine-1-carboxylate |

83220-74-0 | 98% | 1g |

¥4802.00 | 2024-07-28 | |

| abcr | AB481305-1 g |

t-Butyl 3-phenoxypyrrolidine-1-carboxylate |

83220-74-0 | 1g |

€837.90 | 2023-04-20 | ||

| abcr | AB481305-1g |

t-Butyl 3-phenoxypyrrolidine-1-carboxylate; . |

83220-74-0 | 1g |

€850.70 | 2025-03-19 | ||

| abcr | AB481305-250mg |

t-Butyl 3-phenoxypyrrolidine-1-carboxylate; . |

83220-74-0 | 250mg |

€372.50 | 2025-03-19 |

tert-butyl 3-phenoxypyrrolidine-1-carboxylate 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

83220-74-0 (tert-butyl 3-phenoxypyrrolidine-1-carboxylate) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:83220-74-0)tert-butyl 3-phenoxypyrrolidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):441.0